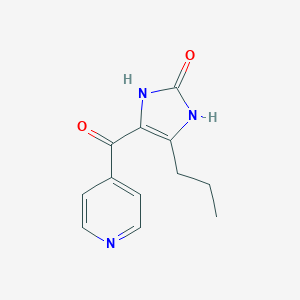
4-Propyl-5-(pyridine-4-carbonyl)-1,3-dihydroimidazol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Propyl-5-(pyridine-4-carbonyl)-1,3-dihydroimidazol-2-one, also known as PPDI, is a chemical compound that has been extensively researched for its potential applications in various fields of science. This compound belongs to the class of imidazolones and has been found to possess a wide range of biological properties.
Wirkmechanismus
The mechanism of action of 4-Propyl-5-(pyridine-4-carbonyl)-1,3-dihydroimidazol-2-one is not fully understood, but it is believed to involve the inhibition of several enzymes and the modulation of various signaling pathways. 4-Propyl-5-(pyridine-4-carbonyl)-1,3-dihydroimidazol-2-one has been shown to inhibit the activity of acetylcholinesterase, which increases the levels of acetylcholine in the brain and may improve cognitive function. 4-Propyl-5-(pyridine-4-carbonyl)-1,3-dihydroimidazol-2-one has also been shown to inhibit the activity of cyclooxygenase-2, which is involved in the production of inflammatory mediators.
Biochemische Und Physiologische Effekte
4-Propyl-5-(pyridine-4-carbonyl)-1,3-dihydroimidazol-2-one has been shown to possess a wide range of biochemical and physiological effects. It has been found to possess anti-inflammatory, anti-tumor, and anti-viral activities. 4-Propyl-5-(pyridine-4-carbonyl)-1,3-dihydroimidazol-2-one has also been shown to inhibit the activity of several enzymes, including acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 4-Propyl-5-(pyridine-4-carbonyl)-1,3-dihydroimidazol-2-one has been shown to increase the levels of acetylcholine in the brain, which may improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
4-Propyl-5-(pyridine-4-carbonyl)-1,3-dihydroimidazol-2-one has several advantages for lab experiments. It is easy to synthesize and purify, and it has been extensively studied for its potential applications in various fields of science. However, 4-Propyl-5-(pyridine-4-carbonyl)-1,3-dihydroimidazol-2-one also has several limitations. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. 4-Propyl-5-(pyridine-4-carbonyl)-1,3-dihydroimidazol-2-one also has a relatively short half-life, which can make it difficult to study its long-term effects.
Zukünftige Richtungen
There are several future directions for research on 4-Propyl-5-(pyridine-4-carbonyl)-1,3-dihydroimidazol-2-one. One area of interest is the development of 4-Propyl-5-(pyridine-4-carbonyl)-1,3-dihydroimidazol-2-one-based drugs for the treatment of various diseases, including Alzheimer's disease, cancer, and viral infections. Another area of interest is the development of new synthetic methods for the production of 4-Propyl-5-(pyridine-4-carbonyl)-1,3-dihydroimidazol-2-one and its derivatives. Finally, further studies are needed to fully understand the mechanism of action of 4-Propyl-5-(pyridine-4-carbonyl)-1,3-dihydroimidazol-2-one and its potential applications in various fields of science.
Synthesemethoden
4-Propyl-5-(pyridine-4-carbonyl)-1,3-dihydroimidazol-2-one can be synthesized by reacting 4-pyridinecarboxaldehyde and 4-propyl-1,2-diaminobenzene with acetic anhydride and sodium acetate in acetic acid. The reaction proceeds at room temperature and the product is obtained in high yield after purification by recrystallization.
Wissenschaftliche Forschungsanwendungen
4-Propyl-5-(pyridine-4-carbonyl)-1,3-dihydroimidazol-2-one has been extensively studied for its potential applications in various fields of science. It has been found to possess a wide range of biological properties, including anti-inflammatory, anti-tumor, and anti-viral activities. 4-Propyl-5-(pyridine-4-carbonyl)-1,3-dihydroimidazol-2-one has also been shown to inhibit the activity of several enzymes, including acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Eigenschaften
CAS-Nummer |
100791-05-7 |
|---|---|
Produktname |
4-Propyl-5-(pyridine-4-carbonyl)-1,3-dihydroimidazol-2-one |
Molekularformel |
C12H13N3O2 |
Molekulargewicht |
231.25 g/mol |
IUPAC-Name |
4-propyl-5-(pyridine-4-carbonyl)-1,3-dihydroimidazol-2-one |
InChI |
InChI=1S/C12H13N3O2/c1-2-3-9-10(15-12(17)14-9)11(16)8-4-6-13-7-5-8/h4-7H,2-3H2,1H3,(H2,14,15,17) |
InChI-Schlüssel |
FWLIOWXJGUVTDT-UHFFFAOYSA-N |
SMILES |
CCCC1=C(NC(=O)N1)C(=O)C2=CC=NC=C2 |
Kanonische SMILES |
CCCC1=C(NC(=O)N1)C(=O)C2=CC=NC=C2 |
Synonyme |
2H-Imidazol-2-one, 1,3-dihydro-4-propyl-5-(4-pyridinylcarbonyl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



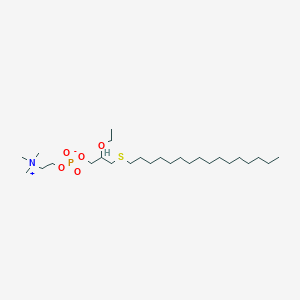
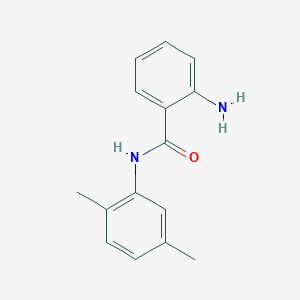
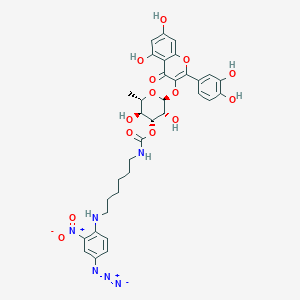
![7-Methyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B26825.png)
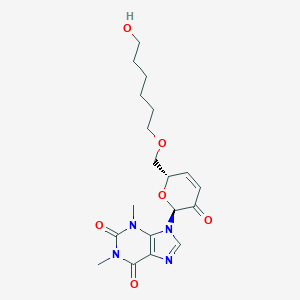

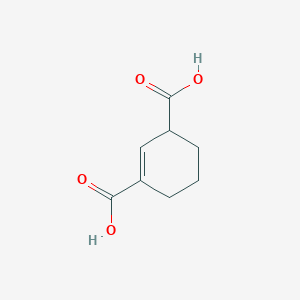
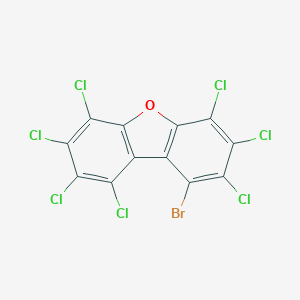
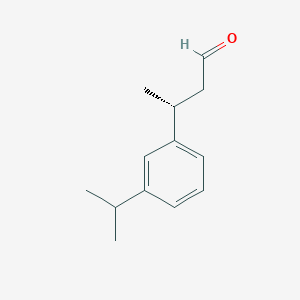
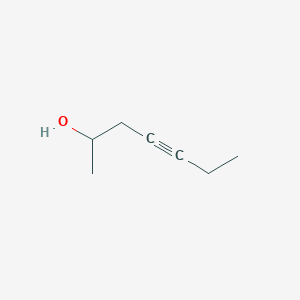
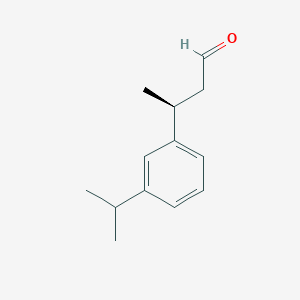
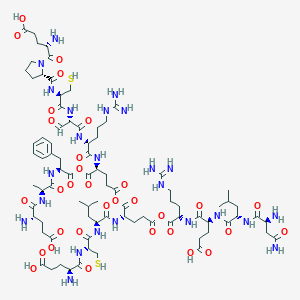
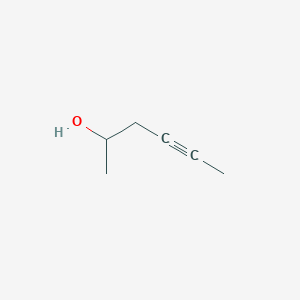
![[(3Ar,6R,6aR)-2,2-dimethyl-4-oxo-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-6-yl]methyl 4-methylbenzenesulfonate](/img/structure/B26853.png)